

Synthesis of Boc-N-Me-Glu(Obzl)-OH: A Technical Guide

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Compound of Interest

Compound Name: **Boc-N-Me-Glu(Obzl)-OH**

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This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-N-methyl-L-glutamic acid γ -benzyl ester (**Boc-N-Me-Glu(Obzl)-OH**), a valuable building block in peptide synthesis and medicinal chemistry. This document outlines the detailed experimental protocol for its preparation, summarizes key quantitative data, and presents a visual workflow of the synthetic process.

Introduction

Boc-N-Me-Glu(Obzl)-OH is a protected amino acid derivative frequently utilized in the construction of complex peptides. The incorporation of an N-methyl group can impart unique conformational constraints and enhanced proteolytic stability to the resulting peptide, making it a desirable modification in drug design. The Boc and benzyl protecting groups offer orthogonal protection of the α -amino and γ -carboxyl functionalities, respectively, allowing for selective deprotection and further synthetic manipulations.

Data Presentation

The following table summarizes the key quantitative and qualitative data for the starting material and the final product.

Property	Boc-Glu(Obzl)-OH (Starting Material)	Boc-N-Me-Glu(Obzl)-OH (Final Product)
Molecular Formula	C17H23NO6	C18H25NO6 ^{[1][2]}
Molecular Weight	337.37 g/mol ^[3]	351.4 g/mol ^[1]
CAS Number	13574-13-5 ^[3]	200615-91-4 ^[1]
Appearance	White to off-white crystalline powder	White to off-white powder ^[2]
Purity	≥98.0% ^[3]	≥95% (by NMR) ^{[2][4]}
Melting Point	69-71 °C ^[3]	Not available
Optical Activity	$[\alpha]_{D}^{20} -5.5 \pm 0.5^{\circ}$, c = 1% in acetic acid ^[3]	Not available
Synonyms	Boc-L-glutamic acid 5-benzyl ester ^[3]	Boc-N-Me-L-Glu(Obzl)-OH; Boc-N-methyl-L-glutamic acid 5-benzyl ester ^[1]

Experimental Protocol: N-methylation of Boc-Glu(Obzl)-OH

This protocol details the synthesis of **Boc-N-Me-Glu(Obzl)-OH** from its precursor, Boc-Glu(Obzl)-OH, via N-methylation using sodium hydride and methyl iodide.

Materials:

- Boc-Glu(Obzl)-OH
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Argon or Nitrogen gas

- Ice bath
- Isopropyl alcohol
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

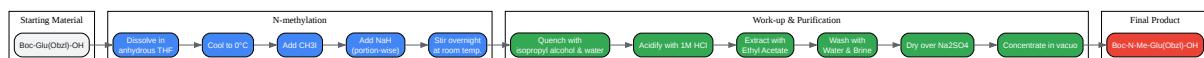
Procedure:

- Reaction Setup:
 - Thoroughly dry a round-bottom flask equipped with a magnetic stir bar.
 - Flush the flask with an inert gas (argon or nitrogen).
 - Add Boc-Glu(Obzl)-OH to the flask.
 - Dissolve the Boc-Glu(Obzl)-OH in anhydrous THF.
- Addition of Reagents:
 - Cool the solution in an ice bath.
 - Add methyl iodide to the cooled solution.
- Deprotonation:

- Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
- Reaction:
 - Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the reaction overnight.
- Work-up:
 - Carefully quench the reaction by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases.
 - Add water dropwise to quench any remaining sodium hydride.
 - Reduce the volume of the solvent using a rotary evaporator.
 - Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.
- Extraction:
 - Transfer the acidified mixture to a separatory funnel.
 - Extract the aqueous layer three times with ethyl acetate.
- Washing:
 - Combine the organic layers.
 - Wash the combined organic layers sequentially with water and then with brine.
- Drying and Concentration:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent.

- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification (if necessary):
 - The crude product can be further purified by column chromatography on silica gel if required to achieve higher purity.

Mandatory Visualization



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Caption: Synthetic workflow for **Boc-N-Me-Glu(ObzI)-OH**.

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